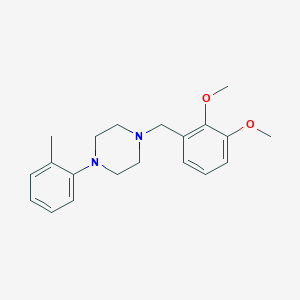
1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine, also known as DMMP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic effects in various diseases.
作用机制
1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine acts as a serotonin and dopamine receptor agonist, which means it binds to these receptors and activates them. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and movement. 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine has also been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which can have various effects on mood, behavior, and movement. It has also been demonstrated to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective properties. 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can protect against oxidative stress-induced damage.
实验室实验的优点和局限性
1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic effects in various diseases. However, 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine also has some limitations, including its potential toxicity and limited bioavailability. Further research is needed to address these limitations and to optimize the use of 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine in lab experiments.
未来方向
There are several future directions for the research on 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine. One potential area of research is the optimization of the synthesis method to improve the yield and purity of 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine. Another area of research is the investigation of the potential therapeutic effects of 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine in other diseases, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to optimize the dose and route of administration of 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine to maximize its therapeutic effects and minimize its potential toxicity.
合成方法
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine involves the reaction of 2,3-dimethoxybenzaldehyde and 2-methylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine as a white crystalline solid with a melting point of 160-162°C.
科学研究应用
1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic effects in various diseases, including depression, anxiety, and Parkinson's disease. It has been shown to act as a serotonin and dopamine receptor agonist, which makes it a potential candidate for the treatment of depression and anxiety. 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine has also been demonstrated to have neuroprotective effects in animal models of Parkinson's disease, which makes it a promising therapeutic agent for this disease.
属性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-7-4-5-9-18(16)22-13-11-21(12-14-22)15-17-8-6-10-19(23-2)20(17)24-3/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORIGTNSZTXYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261910 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)

![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
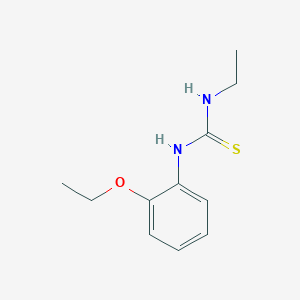
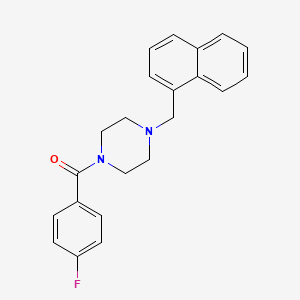
![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)
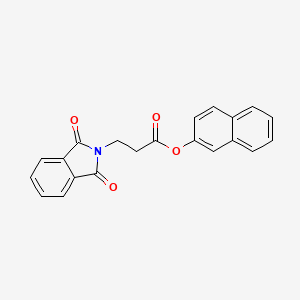
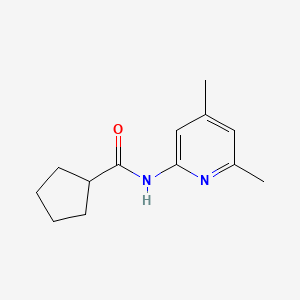
![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)
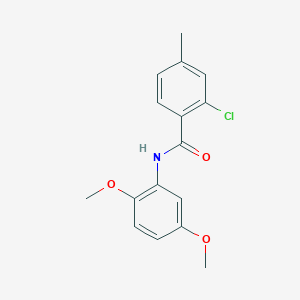
![3-(4-chlorophenyl)-1-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5810801.png)